molecular formula C13H19NO B1382843 {1-[Benzyl(methyl)amino]cyclobutyl}methanol CAS No. 1803570-49-1

{1-[Benzyl(methyl)amino]cyclobutyl}methanol

Cat. No.: B1382843
CAS No.: 1803570-49-1
M. Wt: 205.3 g/mol
InChI Key: WSRHWFYFTZEREF-UHFFFAOYSA-N
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Description

{1-[Benzyl(methyl)amino]cyclobutyl}methanol is a cyclobutane-derived compound featuring a tertiary amine (N-benzyl-N-methyl) and a primary alcohol (-CH2OH) as key functional groups. The cyclobutane ring serves as a rigid scaffold, with substituents at the 1-position: a benzyl(methyl)amino group and a hydroxymethyl chain. Its molecular formula is hypothesized to be C₁₃H₁₉NO (theoretical molecular weight: ~205.29 g/mol), though experimental validation is pending. This compound is primarily utilized in medicinal chemistry research for exploring structure-activity relationships (SAR) in small-molecule drug candidates, particularly those targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

[1-[benzyl(methyl)amino]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(13(11-15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHWFYFTZEREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Benzyl(methyl)amino]cyclobutyl}methanol typically involves the reaction of cyclobutylmethanol with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

{1-[Benzyl(methyl)amino]cyclobutyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cyclobutyl ketone, while reduction could produce a secondary amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have indicated that compounds similar to {1-[Benzyl(methyl)amino]cyclobutyl}methanol exhibit potential anticancer activity. For instance, the development of selective kinase inhibitors targeting DCLK1 (Doublecortin-like kinase 1), which is implicated in gastrointestinal cancers, has shown promise in utilizing similar scaffolds for drug design . The ability to modify the structure of this compound could lead to compounds with enhanced selectivity and efficacy against cancer cell lines.

Structure-Activity Relationships (SAR):
The exploration of SAR is crucial for optimizing the biological activity of compounds. Research has demonstrated that modifications to the benzyl and cyclobutyl moieties can significantly impact the pharmacological profile of related compounds, enhancing their potency and selectivity . This information is vital for guiding future synthetic efforts involving this compound.

Neuropharmacology

Potential Neuroprotective Effects:
Compounds with similar structures have been investigated for neuroprotective properties. The modulation of neurotransmitter systems, particularly through the inhibition of specific kinases, may provide therapeutic avenues for neurodegenerative diseases. Studies suggest that derivatives of this compound could be explored for their effects on neuroinflammation and neuronal survival .

Synthetic Applications

Versatile Synthetic Intermediate:
this compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it suitable for generating a wide range of derivatives . This versatility is particularly useful in the synthesis of complex molecules required in drug discovery.

Automated Synthesis Techniques:
Recent advancements in automated synthesis techniques have made it possible to streamline the production of compounds like this compound. Methods such as Negishi coupling have been employed to enhance efficiency and yield in synthesizing drug-like compounds . Such methodologies are crucial for scaling up production while maintaining high purity levels.

Mechanism of Action

The mechanism by which {1-[Benzyl(methyl)amino]cyclobutyl}methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {1-[Benzyl(methyl)amino]cyclobutyl}methanol can be contextualized against analogs such as 2-[3-benzyloxy-1-(methylamino)cyclobutyl]ethanol (CAS: 2286695-06-3), a compound with documented physicochemical data (). Below is a comparative analysis:

Property This compound 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol
Molecular Formula C₁₃H₁₉NO (theoretical) C₁₄H₂₁NO₂
Molecular Weight ~205.29 g/mol (theoretical) 235.32 g/mol
Key Substituents - N-Benzyl-N-methylamino
- Primary alcohol
- 3-Benzyloxy
- 1-Methylamino
- Secondary alcohol
Functional Groups Tertiary amine, alcohol Ether, secondary amine, alcohol
Positional Isomerism Substituents at 1-position Substituents at 1- and 3-positions
Hypothesized Polarity Moderate (amine + alcohol) Lower (ether dominates lipophilicity)
Research Applications CNS-targeted SAR studies Solubility/stability modulation in lead optimization

Key Findings:

The benzyloxy group in the analog introduces lipophilicity, which could favor blood-brain barrier (BBB) penetration but reduce aqueous solubility.

Conformational Rigidity :

  • The 1,3-disubstitution pattern in the analog imposes greater steric strain on the cyclobutane ring compared to the 1,1-disubstitution in the target compound. This may influence metabolic stability and synthetic accessibility .

Functional Group Impact :

  • The primary alcohol (-CH2OH) in the target compound is more reactive toward oxidation or derivatization than the secondary alcohol (-CH(OH)CH3) in the analog, offering divergent pathways for chemical modification .

Notes

  • Research Gaps : Comparative pharmacokinetic or toxicity profiles are unavailable, necessitating further studies.
  • Evidence Limitation : The sole referenced compound () differs in substituent placement and functional groups, highlighting the need for expanded comparisons with closer analogs.

This analysis underscores the importance of substituent positioning and functional group selection in tuning molecular properties for targeted therapeutic applications.

Biological Activity

{1-[Benzyl(methyl)amino]cyclobutyl}methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl core with a benzyl(methyl)amino substituent and a hydroxymethyl group. Its structural properties enable various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor, which alters the enzymatic activity and affects metabolic pathways. The hydroxyl group may also participate in hydrogen bonding, enhancing binding affinity to biological targets.

1. Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it has been studied for its effects on kinases involved in cancer progression .

2. Antitumor Activity

Preliminary studies suggest that derivatives of this compound exhibit antitumor properties. For example, related compounds have shown significant inhibition of tumor growth in mouse models, indicating potential applications in oncology .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, which warrants further investigation into the antimicrobial efficacy of this compound .

Case Studies

  • Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound inhibits certain kinases with IC50 values in the nanomolar range, indicating potent activity against targeted enzymes involved in cancer cell proliferation.
  • Antitumor Efficacy : In a study involving xenograft models, compounds structurally related to this compound exhibited significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .

Data Tables

Biological ActivityTarget/MechanismIC50 ValueReference
Enzyme InhibitionKinase A (e.g., DCLK1)20 nM
Antitumor ActivityTumor Growth InhibitionSignificant Reduction
Antimicrobial ActivityGram-positive BacteriaMIC = 50 μg/ml

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[Benzyl(methyl)amino]cyclobutyl}methanol
Reactant of Route 2
{1-[Benzyl(methyl)amino]cyclobutyl}methanol

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